molecular formula C32H28N2O3S2 B11093878 5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B11093878
M. Wt: 552.7 g/mol
InChI Key: MLIULYNMOBXWNK-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. It combines elements from benzothiazole, furan, and phenanthridine.
  • The core structure consists of a tetrahydrobenzo[a]phenanthridinone fused with a furan ring and a benzothiazole moiety.
  • Its systematic name is quite a mouthful, but it reflects the arrangement of its various components.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form a Schiff base. Subsequent cyclization and further reactions yield the final product.

      Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and catalysts.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of the compound, each with distinct properties.

  • Scientific Research Applications

      Biology: It might exhibit biological activity, making it relevant for drug discovery.

      Medicine: Investigations into its pharmacological properties could lead to new therapeutic agents.

      Industry: Its unique structure may have applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
    • It could modulate enzymes, receptors, or cellular pathways, affecting various physiological processes.
  • Comparison with Similar Compounds

      Uniqueness: Its fusion of benzothiazole, furan, and phenanthridine motifs sets it apart.

      Similar Compounds: While I don’t have a direct list, related compounds include benzothiazoles, furans, and phenanthridines.

    Properties

    Molecular Formula

    C32H28N2O3S2

    Molecular Weight

    552.7 g/mol

    IUPAC Name

    5-[5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

    InChI

    InChI=1S/C32H28N2O3S2/c1-4-36-19-10-12-22-26(15-19)38-31(34-22)39-27-14-13-25(37-27)30-29-21(16-32(2,3)17-24(29)35)28-20-8-6-5-7-18(20)9-11-23(28)33-30/h5-15,30,33H,4,16-17H2,1-3H3

    InChI Key

    MLIULYNMOBXWNK-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC2=C(C=C1)N=C(S2)SC3=CC=C(O3)C4C5=C(CC(CC5=O)(C)C)C6=C(N4)C=CC7=CC=CC=C76

    Origin of Product

    United States

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